molecular formula C20H19NO5 B1450158 Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate CAS No. 1431285-71-0

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate

Cat. No. B1450158
M. Wt: 353.4 g/mol
InChI Key: JDZYNCFMZCGNOC-UHFFFAOYSA-N
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Description

“Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate” likely refers to a compound that contains a benzyl group (a phenyl ring attached to a methylene bridge), a benzoyloxy group (a benzoyl group attached to an oxygen atom), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms). The “4-oxo” indicates a carbonyl group (C=O) on the fourth carbon of the piperidine ring, and the “1-carboxylate” suggests a carboxylate group (COO-) on the first carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzyl and benzoyloxy groups, and the formation of the carbonyl and carboxylate groups. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyl, benzoyloxy, carbonyl, and carboxylate groups attached to the piperidine ring. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzyl, benzoyloxy, carbonyl, and carboxylate groups. For example, the benzyl and benzoyloxy groups could potentially undergo electrophilic aromatic substitution reactions, while the carbonyl and carboxylate groups could participate in various addition and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl, benzoyloxy, carbonyl, and carboxylate groups could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

The synthesis of various pharmacologically active compounds often involves "Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate" or its derivatives as key intermediates. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, has been identified as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550, showcasing an efficient synthesis process with a high total yield suitable for industrial scale-up (Chen Xin-zhi, 2011). Similarly, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, yielding a product useful for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone, highlights the compound's role in synthesizing bioactive molecules with moderate enantioselectivity (Yaomin Wang, Shuai Zhao, Qi‐Yan Xue, Xin Chen, 2018).

Development of Synthetic Methodologies

Research also focuses on developing new synthetic methodologies using these compounds. The stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, for example, demonstrates the versatility of these compounds in generating cis and trans isomers, crucial for further chemical transformations and pharmaceutical applications (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Novel Asymmetric Syntheses

The compounds also play a significant role in novel asymmetric syntheses. A key intermediate for synthesizing CP-690550, a potent protein kinase inhibitor, is prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, indicating the potential for industrial application due to the mild conditions and high yields obtained during the synthesis (B. Hao, Jinqiang Liu, Weihan Zhang, Xinzhi Chen, 2011).

Luminescent Properties of Lanthanide Complexes

Finally, the synthesis and study of lanthanide 4-benzyloxy benzoates utilizing derivatives of "Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate" show the influence of electron-withdrawing and electron-donating groups on the luminescent properties of these complexes. This research provides insights into the design of materials with specific photophysical properties, useful for applications in sensors and optoelectronic devices (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a combustible liquid, it could pose a fire risk. If it were toxic or irritating, it could pose health risks .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

benzyl 3-benzoyloxy-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-17-11-12-21(20(24)25-14-15-7-3-1-4-8-15)13-18(17)26-19(23)16-9-5-2-6-10-16/h1-10,18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZYNCFMZCGNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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